CCK (27-33)

Description

Properties

IUPAC Name |

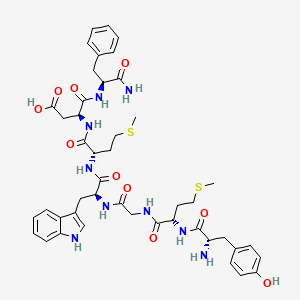

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57N9O10S2/c1-65-18-16-33(51-41(60)31(46)20-27-12-14-29(55)15-13-27)42(61)49-25-38(56)50-36(22-28-24-48-32-11-7-6-10-30(28)32)44(63)52-34(17-19-66-2)43(62)54-37(23-39(57)58)45(64)53-35(40(47)59)21-26-8-4-3-5-9-26/h3-15,24,31,33-37,48,55H,16-23,25,46H2,1-2H3,(H2,47,59)(H,49,61)(H,50,56)(H,51,60)(H,52,63)(H,53,64)(H,54,62)(H,57,58)/t31-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRSGPVVFNHQALK-GIZYWFQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57N9O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

948.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Cholecystokinin (27-33) in the Central Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (CCK), a peptide hormone and neurotransmitter, is one of the most abundant neuropeptides in the central nervous system (CNS). Its various molecular forms are derived from the precursor preprocholecystokinin. The C-terminal heptapeptide fragment, CCK(27-33), which is contained within the predominantly studied octapeptide CCK-8, is crucial for its biological activity. In the CNS, CCK exerts its effects through two primary G-protein coupled receptors: CCK-A (CCK1) and CCK-B (CCK2). The CCK-B receptor is the predominant subtype in the brain, whereas the CCK-A receptor is found in discrete brain regions in addition to its widespread peripheral distribution. This technical guide provides an in-depth overview of the biological functions of CCK(27-33) and related C-terminal fragments in the CNS, focusing on their roles in anxiety and panic disorders, learning and memory, satiety, and the modulation of dopaminergic systems. Detailed signaling pathways, quantitative data on receptor binding and distribution, and key experimental methodologies are presented to serve as a comprehensive resource for researchers in neuroscience and drug development.

Introduction to Cholecystokinin in the CNS

Originally identified for its role in gallbladder contraction and pancreatic secretion in the gastrointestinal tract, cholecystokinin was later discovered to be extensively distributed throughout the central nervous system.[1] The sulfated octapeptide, CCK-8, is the most abundant form of CCK in the brain.[2] Critically, the full biological activity of CCK is conferred by its C-terminal seven amino acids, corresponding to the CCK(27-33) fragment.[3] CCK is co-localized with several classical neurotransmitters, most notably dopamine in the mesolimbic pathway, suggesting a significant modulatory role in various brain functions.[4] Its involvement in neuropsychiatric conditions such as anxiety, panic disorder, and schizophrenia has made the CCK system a subject of intense investigation and a potential target for therapeutic intervention.[1]

CCK Receptors in the Central Nervous System

The actions of CCK in the CNS are mediated by two distinct receptor subtypes, CCK-A and CCK-B, which differ in their affinity for various CCK fragments and their anatomical distribution.

-

CCK-A (CCK1) Receptors: These receptors exhibit a high affinity for sulfated CCK peptides, such as CCK-8, and a significantly lower affinity for non-sulfated fragments like CCK-4.[2][5] In the CNS, CCK-A receptors are less abundant than CCK-B receptors and are localized to specific areas, including the nucleus of the solitary tract, the area postrema, and the hypothalamus, where they are primarily involved in the regulation of satiety.[6] They also play a role in modulating dopamine-induced behaviors.[6]

-

CCK-B (CCK2) Receptors: This is the predominant CCK receptor subtype in the brain.[6] CCK-B receptors display a high affinity for both sulfated and non-sulfated CCK peptides, including CCK-8 and the smaller fragment CCK-4.[2][7] Their widespread distribution throughout the brain, with high concentrations in the cerebral cortex, limbic system (including the amygdala and hippocampus), and striatum, aligns with their involvement in a broader range of functions such as anxiety, memory, and pain perception.[2][4]

Quantitative Data: Receptor Binding Affinities and Densities

The following tables summarize key quantitative data regarding the binding affinities of CCK agonists and antagonists to CCK receptors, as well as the density of these receptors in specific brain regions.

Table 1: Binding Affinities (Ki/IC50) of CCK Ligands for CNS Receptors

| Ligand | Receptor Subtype | Species/Tissue | Ki / IC50 (nM) | Reference(s) |

| Agonists | ||||

| CCK-8 (sulfated) | CCK-A | Rat Pancreas | ~0.6-1 | [2] |

| CCK-B | Rat Cerebral Cortex | ~0.3-1 | [2] | |

| CCK-4 | CCK-A | - | ~1000-10,000 fold lower than CCK-8 | [2] |

| CCK-B | Rat Cerebral Cortex | ~3-10 | [2] | |

| CCK-B | Mouse Cerebral Cortex | 42 | [8] | |

| Boc-Trp-Met-Asp-Phe-NH2 | CCK-B | Mouse Cerebral Cortex | 42 | [8] |

| Antagonists | ||||

| Devazepide (L-364,718) | CCK-A | Rat Pancreas | 0.081 | [9] |

| CCK-B | Guinea Pig Brain | 245 | [9] | |

| L-365,260 | CCK-A | - | 280 | |

| CCK-B | Guinea Pig Brain | 2.0 | [10][11] |

Table 2: CCK Receptor Densities (Bmax) in the CNS

| Brain Region | Receptor Subtype | Species | Bmax (fmol/mg protein) | Reference(s) |

| Cerebral Cortex | Total CCK | Rat | 30.15 | [12] |

| Olfactory Bulb | Total CCK | Rat | Altered by food deprivation | [13] |

| Caudate Nucleus | Total CCK | Rat | Altered by food deprivation | [13] |

| Hypothalamus | Total CCK | Rat | Altered by food deprivation | [13] |

| Midbrain | Total CCK | Rat | Altered by food deprivation | [13] |

Signaling Pathways of CCK Receptors

Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs). Their activation initiates intracellular signaling cascades that modulate neuronal excitability and function.

The Canonical Gq/PLC Pathway

The primary signaling mechanism for both CCK-A and CCK-B receptors involves their coupling to Gq/11 proteins. Activation of the receptor leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal activity.

Alternative Signaling of the CCK-B Receptor

In addition to the canonical Gq pathway, the CCK-B receptor has been shown to couple to a pertussis toxin (PTX)-sensitive G-protein, likely of the Gi/o family. This alternative pathway involves the activation of phospholipase A2 (PLA2), leading to the release of arachidonic acid, which can act as a signaling molecule itself or be metabolized into other bioactive eicosanoids. This dual signaling capacity allows the CCK-B receptor to engage in a more complex and nuanced regulation of neuronal function.

Key Biological Functions in the CNS

Anxiety and Panic Disorders

One of the most well-established roles for CCK in the CNS is its involvement in anxiety and panic. Activation of CCK-B receptors, particularly in the basolateral amygdala, produces potent anxiogenic (anxiety-promoting) effects.[4] Intravenous administration of CCK-B agonists like CCK-4 or pentagastrin can reliably induce panic attacks in both healthy individuals and patients with panic disorder.[4] This has led to the development of the "CCK-4 challenge" as an experimental model to study the neurobiology of panic. Consequently, CCK-B receptor antagonists have been investigated as potential anxiolytic drugs.

Learning and Memory

CCK also plays a modulatory role in cognitive processes. The differential effects appear to be mediated by the two receptor subtypes. Evidence suggests that CCK-A receptor activation may enhance memory, while CCK-B receptor activation could have amnestic effects. The high density of CCK-B receptors in the hippocampus and cerebral cortex underscores its importance in synaptic plasticity and memory formation.

Satiety and Feeding Behavior

CCK is a key short-term satiety signal that helps terminate meals. This function is primarily mediated peripherally through CCK-A receptors on vagal afferent nerves, which transmit signals from the gut to the brainstem, specifically the nucleus of the solitary tract.[14] However, central CCK systems, particularly in the hypothalamus, also contribute to the regulation of food intake.[14]

Modulation of Dopaminergic Systems

CCK and dopamine are co-localized in mesolimbic neurons projecting from the ventral tegmental area (VTA) to the nucleus accumbens (NAc).[4] CCK modulates dopamine-related behaviors, and this interaction is complex and region-specific. In the posterior NAc, CCK-8 has been shown to increase extracellular dopamine levels, whereas in the anterior NAc, a CCK-B agonist reduced dopamine levels.[15] This modulation has implications for reward, motivation, and the pathophysiology of disorders like schizophrenia and substance abuse.

Table 3: Quantitative Data on CCK's Functional Effects in the CNS

| Function | Agonist/Treatment | Dose/Concentration | Effect | Species/Model | Reference(s) |

| Anxiety | CCK-8s | 100 µg/kg | Induced behavioral inhibition (no change in anxiety indices) | Mouse (Elevated Plus-Maze) | [16] |

| CCK-4 | 12.5-100 µg/kg | No significant behavioral effects | Mouse (Elevated Plus-Maze) | [16] | |

| Dopamine Modulation | CCK-8 | 10⁻⁵ M (25 pmol) perfusion in posterior NAc | Increased extracellular DA, DOPAC, and HVA | Rat (Microdialysis) | [15] |

| BC264 (CCK-B agonist) | 10⁻⁴ M (350 pmol) perfusion in anterior NAc | Reduced extracellular DA | Rat (Microdialysis) | [15] | |

| CCK-8 | 0.5 µg/kg microinjection into VTA | Inhibited electrically-evoked DA release in NAc | Rat (Voltammetry) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the CCK system in the CNS.

Radioligand Binding Assay for CCK Receptors

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of CCK receptors in brain tissue homogenates.

Materials:

-

Brain tissue (e.g., rat cerebral cortex)

-

Homogenization buffer (e.g., 50 mM Tris-HCl)

-

Radioligand (e.g., ¹²⁵I-Bolton-Hunter-CCK-8)

-

Unlabeled ("cold") ligand (e.g., CCK-8) for determining non-specific binding

-

Incubation buffer (e.g., Tris buffer with MgCl₂, bacitracin, and BSA)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize dissected brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Finally, resuspend the pellet in incubation buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Saturation Binding: To determine Kd and Bmax, set up a series of tubes containing a fixed amount of membrane protein (e.g., 50-100 µg) and increasing concentrations of the radioligand. For each concentration, prepare a parallel tube containing a high concentration of unlabeled ligand (e.g., 1 µM CCK-8) to measure non-specific binding.

-

Incubation: Incubate all tubes at a specified temperature (e.g., 25°C) for a time sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

-

Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration. Plot specific binding versus radioligand concentration and use non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety in rodents, based on their natural aversion to open and elevated spaces.

Materials:

-

Elevated plus-maze apparatus (two open arms, two closed arms)

-

Rodent subjects (e.g., mice or rats)

-

Video tracking system and software

-

Test compounds (e.g., CCK-4, CCK-8s) and vehicle control

-

70% ethanol for cleaning

Procedure:

-

Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test begins. The room should have controlled lighting and be free from loud noises.

-

Drug Administration: Administer the test compound (e.g., CCK-4 at 12.5-100 µg/kg, i.p.) or vehicle at a predetermined time before the test (e.g., 15-30 minutes).

-

Test Initiation: Place the animal gently onto the central platform of the maze, facing one of the open arms.

-

Exploration: Allow the animal to freely explore the maze for a fixed period, typically 5 minutes. The experimenter should leave the room or be concealed from the animal's view.

-

Data Recording: Use an automated video tracking system to record the animal's movements. Key parameters to measure include:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

Total distance traveled (as a measure of general locomotor activity).

-

-

Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open / Total time) x 100] and the percentage of open arm entries [(Open arm entries / Total entries) x 100]. A decrease in these parameters is interpreted as an anxiogenic-like effect.

-

Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.

Conclusion and Future Directions

The C-terminal fragment of cholecystokinin, encompassed by the CCK(27-33) sequence, is a critical neuromodulator in the central nervous system. Its actions, primarily through the widespread CCK-B receptors, are deeply implicated in the regulation of anxiety, memory, and motivation. The ability of CCK-4 to induce panic attacks has provided an invaluable experimental tool, while the complex interplay between CCK and dopamine systems highlights its relevance to addiction and schizophrenia. For drug development professionals, the CCK receptor system, particularly the CCK-B receptor, remains a compelling target for novel anxiolytic and antipsychotic therapies. Future research should continue to dissect the cell-type specific signaling of CCK receptors and further elucidate how CCK integrates with other neurotransmitter systems to shape complex behaviors. The development of new selective ligands with improved pharmacokinetic properties will be essential to translate our understanding of CCK's function into clinical applications.

References

- 1. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of cholecystokinin-8 microinjection into ventral tegmental area on dopamine release in nucleus accumbens of rats: an in vivo voltammetric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Brain and gastrointestinal cholecystokinin receptor family: structure and functional expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CCK-8-related C-terminal tetrapeptides: affinities for central CCKB and peripheral CCKA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Comparison of CCK-8 receptors in the pancreas and brain of rats using CCK-8 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Changes in cholecystokinin receptor binding in rat brain after food deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of CCK8 and of the CCKB-selective agonist BC264 on extracellular dopamine content in the anterior and posterior nucleus accumbens: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Overview of the Discovery and History of Cholecystokinin (27-33)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and biological characterization of the C-terminal heptapeptide of cholecystokinin, CCK (27-33). Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter with a well-established role in gastrointestinal function and neuromodulation. The C-terminal fragments of CCK, particularly the octapeptide (CCK-8) and the heptapeptide (CCK 27-33), have been identified as the bearers of the full spectrum of biological activity of the parent molecule. This document details the historical milestones in the elucidation of CCK's structure and function, with a specific focus on the significance of the 27-33 amino acid sequence. Furthermore, it presents a compilation of quantitative biological data, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways, serving as a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development.

Discovery and History

The story of cholecystokinin began in 1928 when Andrew Conway Ivy and his colleague Eric Oldberg discovered a substance in extracts of the upper small intestine that caused gallbladder contraction. They named this hormonal factor "cholecystokinin".[1] Later, in 1943, Alan A. Harper and Henry S. Raper identified a hormone that stimulated pancreatic enzyme secretion, which they named "pancreozymin". For decades, these were considered two distinct hormones.

A pivotal moment in the history of CCK came in 1968 when Viktor Mutt and J. Erik Jorpes at the Karolinska Institute in Stockholm, after years of painstaking work, successfully isolated and sequenced porcine cholecystokinin.[1] Their work revealed that cholecystokinin was a 33-amino acid peptide (CCK-33) and, remarkably, that both gallbladder-contracting and pancreas-stimulating activities resided in this single molecule. Thus, "pancreozymin" and "cholecystokinin" were recognized as the same substance.

Subsequent research focused on identifying the minimal fragment of CCK-33 necessary for its biological effects. Through the synthesis and testing of various peptide fragments, it was discovered that the biological activity of CCK resides in its C-terminal region.[2] Specifically, the C-terminal heptapeptide, corresponding to amino acids 27-33 of CCK-33, was found to possess the complete spectrum of activities attributed to the parent molecule.[3] This fragment, CCK (27-33), with the sequence Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2, became a critical tool for studying the physiological and pharmacological actions of CCK.[4] The sulfation of the tyrosine residue at position 27 was found to be crucial for high-affinity binding to the CCK-A receptor and for its full biological potency.[5]

Quantitative Biological Data

The biological activity of CCK (27-33) and its analogues has been extensively quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data for the interaction of these peptides with the two major cholecystokinin receptor subtypes: CCK-A (alimentary) and CCK-B (brain).

| Peptide/Compound | Receptor Subtype | Assay Type | Value | Units | Reference |

| CCK (27-33) (sulfated) | CCK-A | Amylase Release (Guinea Pig Pancreatic Acini) | ~0.1 | EC50 (nM) | [6] |

| CCK (27-33) (sulfated) | CCK-A | Phosphoinositide Turnover | ~1 | EC50 (nM) | [6] |

| Boc[Nle28,Nle31]CCK27-33 | CCK-A | Guinea Pig Gallbladder Contraction | 3.2 | EC50 (nM) | [7] |

| Boc[Nle28,Nle31]CCK27-33 | CCK-A | Guinea Pig Ileum Contraction | 3.0 | EC50 (nM) | [7] |

| CCK (27-33) (non-sulfated) | Opiate | [3H]naloxone Binding Inhibition (Rat Cerebellum) | 4 | IC50 (µM) | [8] |

| CCK (27-33) (non-sulfated) | CCK-A | Guinea Pig Ileum Contraction | 17 | IC50 (µM) | [8] |

Table 1: Potency of CCK (27-33) and Analogues in Functional Assays

| Peptide/Compound | Receptor Subtype | Radioligand | Ki | Units | Reference |

| [3H]Boc[Ahx28,31]CCK-(27-33) | CCK-B (Brain) | [3H]Boc[Ahx28,31]CCK-(27-33) | 5.1 | nM | [9] |

| Cyclic Analogue II | CCK-B (Brain) | [3H]Boc[Ahx28,31]CCK-(27-33) | 0.49 | nM | [9] |

| Cyclic Analogue I | CCK-A (Pancreas) | [3H]Boc[Ahx28,31]CCK-(27-33) | 910 | nM | [10] |

| Cyclic Analogue II | CCK-A (Pancreas) | [3H]Boc[Ahx28,31]CCK-(27-33) | 970 | nM | [10] |

| CCK-8 | CCK-A (Human) | 125I-BH-CCK-8 | ~2 | IC50 (nM) | [11] |

| CCK-8 | CCK-B (Human) | 125I-BH-CCK-8 | ~2 | IC50 (nM) | [11] |

| Gastrin-17-I | CCK-A (Human) | 125I-BH-CCK-8 | >1000 | IC50 (nM) | [11] |

| Gastrin-17-I | CCK-B (Human) | 125I-BH-CCK-8 | ~6 | IC50 (nM) | [11] |

| Des(SO3)CCK-8 | CCK-A (Human) | 125I-BH-CCK-8 | ~600 | IC50 (nM) | [11] |

| CCK-4 | CCK-A (Human) | 125I-BH-CCK-8 | >10000 | IC50 (nM) | [11] |

Table 2: Receptor Binding Affinities of CCK Analogues

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CCK (27-33).

Solid-Phase Synthesis of Sulfated CCK Peptides

The chemical synthesis of tyrosine O-sulfated peptides like CCK (27-33) requires specific strategies to protect the acid-labile sulfate group. An effective method involves Fmoc-based solid-phase peptide synthesis.

Protocol:

-

Resin Selection: A 2-chlorotrityl chloride resin is often used as the solid support.

-

Building Block: Fmoc-Tyr(SO3Na)-OH is used as the building block for incorporating the sulfated tyrosine.

-

Peptide Chain Assembly: The peptide chain is constructed on the resin using standard Fmoc-based solid-phase chemistry.

-

Cleavage and Deprotection: A two-step cleavage/deprotection protocol is employed. The protected peptide-resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA). To minimize desulfation, this step is often carried out at a reduced temperature (e.g., 0°C).

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by analytical RP-HPLC, mass spectrometry, and amino acid analysis to confirm its purity and identity.

Radioligand Binding Assay for CCK Receptors

This assay is used to determine the affinity of ligands for CCK receptors.

Protocol:

-

Membrane Preparation: Membranes are prepared from tissues or cells expressing CCK receptors (e.g., guinea pig pancreas for CCK-A, or transfected cell lines like COS-7 or CHO cells). The tissue or cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.

-

Radioligand: A radiolabeled CCK analogue, such as 125I-Bolton-Hunter labeled CCK-8 (125I-BH-CCK-8), is used.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled competitor ligand (e.g., CCK (27-33)).

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and is subtracted from the total binding to yield specific binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding), from which the Ki (inhibition constant) can be calculated.[12][13][14]

Amylase Release Assay from Pancreatic Acini

This functional assay measures the ability of CCK analogues to stimulate enzyme secretion from pancreatic acinar cells.

Protocol:

-

Preparation of Pancreatic Acini: Pancreatic acini are isolated from the pancreas of an animal (e.g., guinea pig or rat) by enzymatic digestion with collagenase, followed by mechanical dissociation. The isolated acini are then purified and resuspended in a physiological buffer.

-

Stimulation: Aliquots of the acinar suspension are incubated with various concentrations of the CCK analogue to be tested at 37°C for a specified time (e.g., 30 minutes).[15]

-

Separation: The incubation is stopped by centrifugation or filtration to separate the acini from the incubation medium.

-

Amylase Measurement: The amount of amylase released into the supernatant is measured. A common method involves a colorimetric assay where amylase activity is determined by the rate of hydrolysis of a starch substrate. The resulting reducing sugars are then quantified. The total amylase content is determined by lysing a parallel set of acini.[16][17]

-

Data Analysis: Amylase release is expressed as a percentage of the total cellular amylase content. Dose-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).[18]

In Vitro Gallbladder Contraction Assay

This assay assesses the contractile effect of CCK analogues on gallbladder smooth muscle.

Protocol:

-

Tissue Preparation: The gallbladder is excised from an animal (e.g., guinea pig) and placed in an oxygenated physiological salt solution (e.g., Krebs solution). Longitudinal muscle strips of a specific size are prepared.[19]

-

Experimental Setup: The muscle strips are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2). One end of the strip is fixed, and the other is connected to an isometric force transducer to record muscle tension.[20]

-

Equilibration: The muscle strips are allowed to equilibrate under a slight resting tension until a stable baseline is achieved.

-

Stimulation: Cumulative concentration-response curves are generated by adding increasing concentrations of the CCK analogue to the organ bath. The contractile response (increase in tension) is recorded after each addition.

-

Data Analysis: The contractile responses are typically expressed as a percentage of the maximal contraction induced by a standard depolarizing agent like potassium chloride (KCl). Dose-response curves are plotted to determine the EC50 and the maximum effect (Emax).[21]

Signaling Pathways

CCK (27-33) exerts its biological effects by binding to and activating two main subtypes of G protein-coupled receptors (GPCRs): the CCK-A receptor and the CCK-B receptor. The activation of these receptors initiates distinct intracellular signaling cascades.

CCK-A Receptor Signaling

The CCK-A receptor is predominantly found in peripheral tissues, including the gallbladder, pancreas, and vagal afferent neurons. It is primarily coupled to Gq/11 proteins.

References

- 1. Cholecystokinin - portrayal of an unfolding peptide messenger system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cholecystokinin—From Local Gut Hormone to Ubiquitous Messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 99mTc-Tricarbonyl-K-H-K-H-cholecystokinin 8 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The biology of cholecystokinin and gastrin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Synthesis and biological activity of CCK heptapeptide analogues. Effects of conformational constraints and standard modifications on receptor subtype selectivity, functional activity in vitro, and appetite suppression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. caymanchem.com [caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing the Secretory Capacity of Pancreatic Acinar Cells [jove.com]

- 16. Simultaneous measurement of cholecystokinin-stimulated amylase release and cholecystokinin receptor binding in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple and efficient method of measuring in vitro amylase secretion by dispersed pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A novel micromethod for pancreatic acinar secretion. Time course of CCK stimulation and its inhibition by L-364,718 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Control of gallbladder contractions by cholecystokinin through cholecystokinin-A receptors on gallbladder interstitial cells of cajal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Disruption of Gallbladder Smooth Muscle Function is an Early Feature in the Development of Cholesterol Gallstone Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Review article: in vitro studies of gall-bladder smooth muscle function. Relevance in cholesterol gallstone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Decisive Role of Sulfation: A Technical Guide to the Differentiated Mechanisms of Sulfated vs. Non-Sulfated CCK (27-33)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin (CCK), a pivotal gut-brain peptide hormone, exists in multiple isoforms, with the C-terminal octapeptide (CCK-8) being a principal bioactive form. The sulfation of the tyrosine residue at position 27 is a critical post-translational modification that profoundly dictates its biological activity. This technical guide provides an in-depth exploration of the distinct mechanisms of action of sulfated versus non-sulfated CCK-8, focusing on their differential receptor binding affinities, downstream signaling pathways, and physiological consequences. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of CCK receptor pharmacology and related therapeutic areas.

Introduction

Cholecystokinin (CCK) plays a crucial role in regulating a myriad of physiological processes, including digestion, satiety, and anxiety. Its biological effects are mediated through two G protein-coupled receptors (GPCRs): the CCK1 receptor (CCK1R, formerly CCK-A) and the CCK2 receptor (CCK2R, formerly CCK-B). The peptide CCK-8, corresponding to amino acids 27-33 of the full-length peptide, is a potent agonist at both receptors. However, the presence or absence of a sulfate group on the tyrosine residue at position 27 dramatically alters its interaction with these receptors, leading to distinct physiological outcomes. Understanding this difference is paramount for the rational design of selective CCK receptor ligands for therapeutic applications.

Receptor Binding Affinity and Selectivity

The most striking difference between sulfated CCK-8 (sCCK-8) and non-sulfated CCK-8 (nsCCK-8) lies in their binding affinities for the CCK1 and CCK2 receptors. Sulfation is a key determinant for high-affinity binding to the CCK1 receptor, while both forms of the peptide bind to the CCK2 receptor with similar high affinity.

Recent structural studies have elucidated the molecular basis for this selectivity. The CCK1R possesses a positively charged sub-pocket that forms a beneficial charge-charge interaction with the negatively charged sulfate group of sCCK-8.[1] This interaction is absent in the CCK2R, which has a wider, more hydrophobic pocket for the tyrosine residue, explaining its ability to bind both sulfated and non-sulfated forms with similar affinity.[1]

Quantitative Data: Binding Affinities (Ki)

The following table summarizes the binding affinities (Ki, in nM) of sulfated and non-sulfated CCK-8 for human CCK1 and CCK2 receptors, as determined by competitive radioligand binding assays.

| Ligand | Receptor | Ki (nM) | Fold Selectivity (CCK2R/CCK1R) |

| Sulfated CCK-8 | hCCK1R | 0.8[2] | ~1.9 |

| hCCK2R | 1.5[2] | ||

| Non-sulfated CCK-8 | hCCK1R | 800[2] | ~0.16 |

| hCCK2R | 125[2] |

Note: These values are compiled from a study using transfected HEK293 cells and should be considered representative.

Signaling Pathways

Both CCK1R and CCK2R are coupled to G proteins and initiate intracellular signaling cascades upon agonist binding. However, the specific G proteins they couple to and the downstream consequences can differ.

-

CCK1 Receptor (CCK1R): Primarily expressed in the gastrointestinal tract, the CCK1R couples to both Gs and Gq proteins.[1]

-

Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to CCK-stimulated enzyme secretion from pancreatic acinar cells and gallbladder contraction.

-

Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

-

-

CCK2 Receptor (CCK2R): Predominantly found in the central nervous system and the stomach (where it also functions as the gastrin receptor), the CCK2R primarily couples to the Gq protein, initiating the PLC/IP3/Ca2+ signaling cascade.[1]

Signaling Pathway Diagrams

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol outlines a method for determining the binding affinity of sulfated and non-sulfated CCK-8 to CCK1 and CCK2 receptors expressed in cell membranes.

Detailed Methodology:

-

Membrane Preparation:

-

Culture cells (e.g., HEK293 or CHO) stably expressing either human CCK1R or CCK2R.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

-

Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add a fixed amount of membrane protein (e.g., 10-20 µg).

-

Add a fixed concentration of radioligand (e.g., [¹²⁵I]sCCK-8) at a concentration close to its Kd.

-

Add increasing concentrations of the unlabeled competitor (sCCK-8 or nsCCK-8). For non-specific binding, use a high concentration of unlabeled sCCK-8 (e.g., 1 µM).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a buffer like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filter plate and add scintillation fluid.

-

Count the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to CCK receptor activation using a fluorescent calcium indicator.

Detailed Methodology:

-

Cell Preparation:

-

Seed cells expressing the receptor of interest into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM or Fura-2 AM. The buffer should also contain an anion-exchange inhibitor like probenecid to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) in the dark to allow the dye to enter the cells and be de-esterified.

-

Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium) to remove extracellular dye.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

-

Measure the baseline fluorescence for a short period.

-

Inject different concentrations of sCCK-8 or nsCCK-8 into the wells.

-

Immediately begin a kinetic read, measuring fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a few minutes.

-

-

Data Analysis:

-

For each well, calculate the peak fluorescence response relative to the baseline.

-

Plot the response as a function of the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Pancreatic Amylase Secretion Assay

This protocol details a method for measuring amylase release from isolated pancreatic acini in response to CCK stimulation.

Detailed Methodology:

-

Isolation of Pancreatic Acini:

-

Euthanize a rodent (e.g., rat or mouse) and surgically remove the pancreas.

-

Inject the pancreas with a collagenase solution to initiate enzymatic digestion.

-

Mince the tissue and incubate it in the collagenase solution with gentle shaking at 37°C.

-

Mechanically disperse the acini by pipetting the suspension through tips with decreasing orifice sizes.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the isolated acini with a buffer (e.g., HEPES-Ringer bicarbonate buffer) supplemented with BSA and soybean trypsin inhibitor.

-

-

Amylase Secretion Assay:

-

Resuspend the acini in fresh buffer and pre-incubate at 37°C with gentle shaking under an atmosphere of 95% O₂ / 5% CO₂.

-

Aliquot the acinar suspension into tubes containing various concentrations of sCCK-8 or nsCCK-8.

-

Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the incubation by placing the tubes on ice and centrifuging to pellet the acini.

-

Collect the supernatant, which contains the secreted amylase.

-

Lyse the acinar pellet in a buffer containing a detergent (e.g., Triton X-100) to determine the total amylase content.

-

-

Amylase Activity Measurement:

-

Measure the amylase activity in the supernatant and the lysed pellet using a commercial amylase assay kit.

-

The amount of amylase secreted is typically expressed as a percentage of the total amylase content (secreted amylase / (secreted amylase + remaining amylase in pellet) x 100).

-

-

Data Analysis:

-

Plot the percentage of amylase secretion against the log concentration of the CCK agonist.

-

Determine the EC₅₀ value from the dose-response curve.

-

Conclusion

The sulfation of CCK-8 is a critical determinant of its biological activity, primarily through its profound impact on CCK1 receptor binding affinity. While both sulfated and non-sulfated CCK-8 are potent agonists at the CCK2 receptor, only the sulfated form effectively activates the CCK1 receptor. This differential activity underlies the distinct physiological roles of these two forms of the peptide. For researchers and drug development professionals, a thorough understanding of these mechanisms is essential for the design and interpretation of studies aimed at modulating the CCK system for therapeutic benefit. The experimental protocols provided herein offer a foundation for the in vitro characterization of novel CCK receptor ligands.

References

The Role of CCK-(27-33) in Pancreatic Enzyme Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the cholecystokinin fragment, CCK-(27-33), in the regulation of pancreatic enzyme secretion. Cholecystokinin (CCK) is a critical peptide hormone in the gastrointestinal system, and its C-terminal fragments are known to retain significant biological activity. This document details the structure-activity relationship of CCK fragments, focusing on the heptapeptide CCK-(27-33), its interaction with pancreatic acinar cell receptors, the subsequent signaling cascades, and quantitative comparisons of its potency with other CCK analogues. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are provided to support further research and drug development in this area.

Introduction

The exocrine pancreas plays a vital role in digestion through the synthesis and secretion of a variety of digestive enzymes. This secretory process is tightly regulated by a complex interplay of neural and hormonal signals, with cholecystokinin (CCK) being a primary physiological secretagogue.[1] Released from enteroendocrine I-cells in the duodenum and jejunum in response to dietary fats and proteins, CCK exists in several molecular forms, including CCK-58, CCK-33, and CCK-8.[2] The biological activity of these various forms is largely attributed to their shared C-terminal amino acid sequence.

The C-terminal heptapeptide of CCK, corresponding to amino acid residues 27-33, is a crucial fragment for receptor binding and activation.[3] Understanding the specific role and potency of CCK-(27-33) is of significant interest for elucidating the fundamental mechanisms of pancreatic secretion and for the development of novel therapeutic agents targeting the CCK receptor system. This guide will explore the molecular interactions and downstream effects of CCK-(27-33) on pancreatic acinar cells.

Structure-Activity Relationship of C-Terminal CCK Fragments

The biological activity of cholecystokinin is critically dependent on its C-terminal region. The shortest fragment of CCK that demonstrates significant biological activity in stimulating pancreatic secretion is the C-terminal heptapeptide, CCK-(27-33).[3] Key structural features for this activity include:

-

Sulfated Tyrosine at Position 27: The presence of a sulfate ester on the tyrosine residue at position 27 is a major determinant of the potency of CCK fragments. While not absolutely essential for binding, sulfation significantly enhances the affinity for the CCK-A receptor, the predominant subtype on rodent pancreatic acinar cells.[3][4] The primary function of the side-chain at this position appears to be the optimal positioning of the sulfate group.[3]

-

C-terminal Phenylalanine Amide: The amidation of the C-terminal phenylalanine residue is crucial for the agonist activity of CCK fragments.[5] Removal or modification of this group can drastically reduce or abolish the peptide's ability to stimulate enzyme secretion.[6]

While CCK-(27-33) is a potent secretagogue, the C-terminal octapeptide, CCK-8, is generally considered to be more potent.[5] The additional N-terminal aspartic acid residue in CCK-8 contributes to its higher affinity and efficacy. Fragments shorter than the heptapeptide, such as CCK-4, are significantly less potent in stimulating pancreatic exocrine secretion.[5]

Data Presentation: Quantitative Analysis of CCK Fragment Activity

The potency and binding affinity of various CCK fragments have been characterized in numerous studies. The following tables summarize key quantitative data from research on pancreatic acinar cells. It is important to note that absolute values can vary depending on the experimental model (e.g., species, isolated acini vs. perfused pancreas) and assay conditions.

| Peptide Fragment | EC50 for Amylase Release (M) | Notes | Reference(s) |

| CCK-8 | 5 x 10-10 | Isolated rat pancreatic acinar cells. | [7] |

| 1 x 10-11 | Dispersed guinea pig pancreatic acini. | [8] | |

| CCK-33 | Equipotent to CCK-8 in vitro | Isolated rat pancreatic acini. | [9] |

| Less potent than CCK-8 | In one study, CCK-8 was 36% more potent than CCK-33 in rat pancreatic acini. | [1] | |

| CCK-(27-33) | ~3-fold less potent than N-acetyl-CCK-(27-33) | Release of amylase from guinea pig pancreatic acinar cells. | [5] |

| Ligand | Receptor Source | Kd / Ki (nM) | Notes | Reference(s) |

| [3H]Boc[Nle28, 31]CCK27-33 | Rat pancreas membranes | Kd = 4.4 | A high-affinity labeled analogue of CCK-(27-33). | [9] |

| CCK-8 | Guinea pig pancreas | Ki = 0.42 | Inhibition of [125I]BH-CCK-8 binding. | [10] |

| CCK-8 | Rat pancreatic plasma membranes | Kd ≈ 9 | Inhibition of 125I-CCK-33 binding. | [11][12] |

Signaling Pathways of CCK-(27-33) in Pancreatic Acinar Cells

CCK-(27-33) initiates pancreatic enzyme secretion by binding to and activating CCK-A receptors on the basolateral membrane of pancreatic acinar cells.[4] This binding triggers a well-defined intracellular signaling cascade.

// Nodes CCK2733 [label="CCK-(27-33)", fillcolor="#FBBC05", fontcolor="#202124"]; CCKAR [label="CCK-A Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ER [label="Endoplasmic\nReticulum (ER)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_release [label="Ca²⁺ Release", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_increase [label="↑ [Ca²⁺]i", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secretion [label="Enzyme Secretion\n(Amylase)", shape=oval, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges CCK2733 -> CCKAR [label="Binds"]; CCKAR -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [dir=none]; PIP2 -> DAG [dir=none]; IP3 -> ER [label="Binds to IP3 Receptor"]; ER -> Ca_release [style=dashed]; Ca_release -> Ca_increase [style=dashed]; DAG -> PKC [label="Activates"]; Ca_increase -> PKC [label="Co-activates"]; PKC -> Secretion [label="Phosphorylates\nSubstrates"]; Ca_increase -> Secretion [label="Triggers\nExocytosis"]; }

Caption: CCK-(27-33) Signaling Pathway in Pancreatic Acinar Cells.

The binding of CCK-(27-33) to the CCK-A receptor activates the heterotrimeric G-protein Gq/11. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) and leading to a rapid increase in intracellular calcium concentration. This rise in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent proteins, which ultimately culminates in the fusion of zymogen granules with the apical plasma membrane and the secretion of digestive enzymes, such as amylase.

Experimental Protocols

Reproducible and reliable experimental protocols are fundamental to the study of pancreatic physiology. The following sections provide detailed methodologies for the isolation of pancreatic acini and the subsequent measurement of amylase secretion, key techniques in assessing the activity of CCK-(27-33).

Isolation of Pancreatic Acini

This protocol is adapted from established methods for the enzymatic digestion of pancreatic tissue to yield dispersed acini.[9]

Materials:

-

Krebs-Ringer Bicarbonate HEPES (KRBH) medium (140 mM NaCl, 4.7 mM KCl, 1.16 mM MgCl₂, 1 mM CaCl₂, 11 mM Glucose, 10 mM HEPES, pH 7.4)

-

Digestion Medium: KRBH supplemented with 0.1% Bovine Serum Albumin (BSA), 0.01% Soybean Trypsin Inhibitor (STI), and collagenase (e.g., 50-100 U/mL)

-

Resuspension Medium: KRBH with 0.1% BSA and 0.01% STI

-

Shaking water bath at 37°C

-

Pipettes with decreasing orifice diameters

-

70 µm cell strainer

-

Centrifuge

Procedure:

-

Euthanize the animal (e.g., rat or mouse) according to approved institutional guidelines and surgically excise the pancreas.

-

Place the pancreas in ice-cold KRBH medium and carefully trim away fat and connective tissue.

-

Transfer the pancreas to a scintillation vial containing 5-10 mL of pre-warmed Digestion Medium.

-

Incubate the tissue in a shaking water bath at 37°C for 30-60 minutes, or until the tissue is sufficiently digested.

-

Gently triturate the tissue every 10-15 minutes using a series of pipettes with progressively smaller tip openings to mechanically disperse the acini.

-

Monitor the digestion process to avoid over-digestion and cell lysis.

-

Once the tissue is dispersed into small clusters (acini), filter the suspension through a 70 µm cell strainer to remove undigested tissue.

-

Wash the acini by centrifugation at low speed (e.g., 50 x g) for 2-3 minutes.

-

Carefully remove the supernatant and resuspend the acinar pellet in Resuspension Medium.

-

Repeat the washing step 2-3 times.

-

Finally, resuspend the acini in the desired volume of Resuspension Medium for subsequent experiments.

Amylase Secretion Assay

This assay measures the amount of amylase released from isolated pancreatic acini in response to stimulation with CCK-(27-33).

Materials:

-

Isolated pancreatic acini in Resuspension Medium

-

CCK-(27-33) and other desired CCK fragments at various concentrations

-

96-well microtiter plates or microcentrifuge tubes

-

Incubator or water bath at 37°C

-

Centrifuge

-

Amylase activity assay kit (e.g., using a chromogenic substrate)

-

Spectrophotometer

Procedure:

-

Aliquot equal volumes of the pancreatic acini suspension into microtiter plate wells or microcentrifuge tubes.

-

Add the desired concentrations of CCK-(27-33) or other secretagogues to the wells. Include a control group with no secretagogue (basal secretion).

-

Incubate the acini at 37°C for a defined period, typically 30 minutes.

-

Terminate the secretion by placing the plate/tubes on ice and then centrifuging at a low speed to pellet the acini.

-

Carefully collect the supernatant, which contains the secreted amylase.

-

To determine the total amylase content, lyse the acini in a separate set of tubes (e.g., with detergent or sonication).

-

Measure the amylase activity in the supernatant and the total lysate using a commercial amylase assay kit according to the manufacturer's instructions.

-

Express the amylase secretion as a percentage of the total initial amylase content in the acini.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pancreas_isolation [label="Pancreas Excision\nand Trimming", fillcolor="#F1F3F4", fontcolor="#202124"]; digestion [label="Collagenase Digestion\n(37°C)", fillcolor="#FBBC05", fontcolor="#202124"]; dispersion [label="Mechanical Dispersion\n(Trituration)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="Filtration (70 µm)", fillcolor="#F1F3F4", fontcolor="#202124"]; washing [label="Washing and Centrifugation\n(Low Speed)", fillcolor="#F1F3F4", fontcolor="#202124"]; acini_ready [label="Isolated Acini", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; aliquot [label="Aliquot Acini into\nAssay Plate/Tubes", fillcolor="#F1F3F4", fontcolor="#202124"]; stimulate [label="Add CCK-(27-33)\n(Dose-Response)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate [label="Incubate (37°C, 30 min)", fillcolor="#FBBC05", fontcolor="#202124"]; separate [label="Separate Acini and Supernatant\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; assay [label="Amylase Activity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="Data Analysis\n(EC50 Calculation)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> pancreas_isolation; pancreas_isolation -> digestion; digestion -> dispersion; dispersion -> filtration; filtration -> washing; washing -> acini_ready; acini_ready -> aliquot; aliquot -> stimulate; stimulate -> incubate; incubate -> separate; separate -> assay; assay -> analyze; analyze -> end; }

Caption: Experimental Workflow for Amylase Secretion Assay.

Conclusion

The C-terminal heptapeptide of cholecystokinin, CCK-(27-33), is a potent and physiologically relevant stimulator of pancreatic enzyme secretion. Its activity is mediated primarily through the CCK-A receptor on pancreatic acinar cells, which triggers a Gq/11-PLC-IP3-Ca²⁺ signaling cascade. While CCK-8 is generally more potent, the significant activity of CCK-(27-33) underscores the critical role of the C-terminal region in CCK's function. The detailed protocols and compiled data within this guide provide a solid foundation for researchers and drug development professionals to further investigate the nuanced roles of CCK fragments and to explore the therapeutic potential of modulating the CCK receptor system. Future research may focus on developing highly selective agonists or antagonists based on the structure of CCK-(27-33) for the treatment of pancreatic and other gastrointestinal disorders.

References

- 1. Cholecystokinin and pancreatic cancer: the chicken or the egg? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cholecystokinin-58 and cholecystokinin-8 exhibit similar actions on calcium signaling, zymogen secretion, and cell fate in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The importance of the amino acid in position 27 of cholecystokinin in determining its biological activity on pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Effects of C-terminal fragments of cholecystokinin on exocrine and endocrine secretion from isolated perfused rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Differential mechanism and site of action of CCK on the pancreatic secretion and growth in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H] Boc [Nle28, 31]CCK27-33, a new highly labelled ligand for CCK receptors: binding on brain and on pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. New insights into neurohormonal regulation of pancreatic secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiological mechanisms of cholecystokinin action on pancreatic secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anxiogenic Role of Cholecystokinin Fragment (27-33): A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on the cholecystokinin (CCK) heptapeptide fragment, CCK (27-33), and its role in mediating anxiety-related behaviors. This document provides a comprehensive overview of the key experimental protocols used to investigate its anxiogenic effects, summarizes available quantitative data, and visualizes the primary signaling pathway involved.

Core Concepts: CCK and Anxiety

Cholecystokinin is a neuropeptide with a well-established role in the modulation of anxiety and panic.[1] Its biological effects are mediated through two primary G protein-coupled receptors: CCK-A (primarily peripheral) and CCK-B (predominantly in the central nervous system). Foundational research strongly indicates that the anxiogenic effects of CCK are primarily mediated by the activation of CCK-B receptors, also known as CCK2 receptors.[1][2] Various fragments of CCK, such as CCK-4 and CCK-8, have been shown to produce potent anxiety-like effects in both animal models and humans.[1][3] This guide focuses specifically on the C-terminal heptapeptide fragment, CCK (27-33), and the methodologies used to elucidate its function in anxiety.

Quantitative Data on CCK-Fragment-Induced Anxiety Behaviors

While extensive research has been conducted on various CCK fragments, specific quantitative data for CCK (27-33) in standardized anxiety assays remains less prevalent in the literature. Much of the foundational work has utilized the tetrapeptide CCK-4 or the octapeptide CCK-8. However, the available data for these related fragments provides a valuable framework for understanding the potential anxiogenic profile of CCK (27-33).

It has been noted that non-sulfated CCK (27-33) did not show a reduction in exploratory behavior in mice at doses up to 1 µmol/kg, suggesting that the sulfated form may be more biologically active in anxiety paradigms, a characteristic seen with other CCK peptides.[4][5]

Below are tables summarizing representative data from studies using CCK-8, which shares significant structural and functional overlap with CCK-7, to illustrate the typical anxiogenic effects observed in key behavioral paradigms.

Table 1: Effects of Sulfated CCK-8 (CCK-8s) in the Elevated Plus-Maze (EPM) in Rats

| Treatment Group | Dose (µg, microinjection) | Percentage of Time Spent in Open Arms (Mean ± SEM) |

| Saline | - | 30.3 ± 6.6 |

| CCK-8s | 0.5 | 15.2 ± 1.8 |

| CCK-8s | 1.0 | 14.6 ± 2.1 |

Data adapted from a study investigating the anxiogenic effect of CCK-8s microinjected into the dorsal periaqueductal gray.[3] A significant decrease in the percentage of time spent in the open arms is indicative of an anxiogenic-like effect.

Table 2: Effects of CCK-B Agonists in the Elevated Plus-Maze (EPM) in Rats (Intracerebroventricular Administration)

| Treatment Group | Effect on Open Arm Exploration | Implied Behavioral Outcome |

| CCK-4 | Anxiogenic effects observed | Increased Anxiety |

| Non-sulfated CCK-8 | Anxiogenic effects observed | Increased Anxiety |

| Sulfated CCK-8 (CCK-8S) | Anxiogenic effects observed | Increased Anxiety |

This table summarizes findings from a study where various CCK-B receptor agonists were administered into the lateral ventricle of rats, leading to anxiety-like behaviors in the elevated plus-maze.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for investigating the effects of CCK (27-33) on anxiety behaviors.

Intracerebroventricular (ICV) Cannulation and Injection in Rodents

To directly assess the central effects of CCK (27-33) and bypass the blood-brain barrier, intracerebroventricular (ICV) administration is a standard procedure.

Objective: To surgically implant a guide cannula into the lateral ventricle of a rodent brain for the subsequent microinjection of CCK (27-33).

Materials:

-

Stereotaxic apparatus

-

Anesthesia system (e.g., isoflurane)

-

Surgical drill

-

Guide cannula and dummy cannula

-

Dental cement

-

Injection pump and syringe

-

CCK (27-33) peptide, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthesia and Stereotaxic Mounting: Anesthetize the rodent (e.g., rat or mouse) and securely fix its head in a stereotaxic frame.

-

Surgical Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean the skull surface of any connective tissue.

-

Bregma Identification and Coordinate Targeting: Identify the bregma (the intersection of the sagittal and coronal sutures). Based on a rodent brain atlas, determine the stereotaxic coordinates for the lateral ventricle.

-

Drilling and Cannula Implantation: Drill a small hole in the skull at the target coordinates. Slowly lower the guide cannula to the desired depth.

-

Fixation: Secure the guide cannula to the skull using dental cement. Insert a dummy cannula to keep the guide cannula patent.

-

Post-operative Care and Recovery: Administer analgesics and allow the animal to recover for a designated period (typically one week) before commencing behavioral experiments.

-

Microinjection: On the day of the experiment, gently restrain the animal, remove the dummy cannula, and insert an injector cannula connected to a syringe pump. Infuse a small volume (e.g., 1-5 µL) of the CCK (27-33) solution over a period of several minutes.

Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. It is based on the animal's natural aversion to open and elevated spaces.

Objective: To measure the anxiety-like response of a rodent following the administration of CCK (27-33).

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.

Procedure:

-

Habituation: Allow the animal to acclimate to the testing room for at least 30 minutes prior to the test.

-

Drug Administration: Administer CCK (27-33) via the desired route (e.g., ICV injection) at a predetermined time before the test.

-

Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

-

Behavioral Recording: For a set period (typically 5 minutes), record the animal's behavior using a video camera. Key parameters to measure include:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

-

Data Analysis: An anxiogenic effect is indicated by a significant decrease in the time spent and/or the number of entries into the open arms compared to a control group.

Defensive Burying Test

The defensive burying paradigm assesses anxiety and fear-related coping behaviors in rodents. It is based on the innate tendency of rodents to bury a source of aversive stimuli.

Objective: To evaluate the effect of CCK (27-33) on active and passive coping strategies in response to a threatening stimulus.

Apparatus: A test chamber with a floor covered in bedding material and a wall-mounted probe that can deliver a mild electric shock.

Procedure:

-

Habituation: Place the animal in the test chamber for a habituation period without the probe being activated.

-

Drug Administration: Administer CCK (27-33) prior to the test.

-

Test Initiation: Place the animal back in the chamber. When the animal touches the probe, a brief, mild electric shock is delivered.

-

Behavioral Recording: For a defined period (e.g., 15 minutes) following the shock, record the animal's behavior. Key measures include:

-

Duration of burying: The total time the animal spends actively pushing bedding material towards the probe.

-

Latency to begin burying: The time from the shock until the onset of burying behavior.

-

Height of the bedding pile around the probe.

-

Freezing behavior: The duration of immobility.

-

-

Data Analysis: An increase in burying behavior (shorter latency, longer duration) is considered an active coping mechanism, while an increase in freezing is a passive coping response. The influence of CCK (27-33) on these parameters can indicate its role in modulating fear and anxiety responses.[6]

Signaling Pathways and Visualizations

The anxiogenic effects of CCK (27-33) are mediated through the CCK-B receptor, a Gq protein-coupled receptor. The activation of this receptor initiates a well-characterized intracellular signaling cascade.

CCK-B Receptor Signaling Pathway

Upon binding of CCK (27-33) to the CCK-B receptor, the associated Gq protein is activated. This activation leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to neuronal excitation and the physiological and behavioral responses associated with anxiety.

Caption: CCK-B receptor signaling cascade.

Experimental Workflow for Investigating CCK (27-33) Induced Anxiety

The following diagram illustrates a typical experimental workflow for studying the anxiogenic effects of CCK (27-33) in a rodent model.

Caption: Experimental workflow for CCK-7 anxiety studies.

Conclusion

The foundational research on cholecystokinin and its role in anxiety provides a strong basis for investigating the specific contributions of its fragments, such as CCK (27-33). The established anxiogenic effects of CCK-B receptor agonists, coupled with the detailed experimental protocols for behavioral assessment, offer a clear path for future research. While specific quantitative data for CCK (27-33) is an area requiring further investigation, the methodologies and signaling pathways outlined in this guide provide the necessary framework for scientists and drug development professionals to explore this promising target for understanding and potentially treating anxiety disorders.

References

- 1. Role of cholecystokinin-A and cholecystokinin-B receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. Anxiogenic effect of cholecystokinin in the dorsal periaqueductal gray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cpcscientific.com [cpcscientific.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Shock-probe Defensive Burying Test to Measure Active versus Passive Coping Style in Response to an Aversive Stimulus in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CCK (27-33) as a Neurotransmitter in the Brain: A Technical Guide

Foreword: This document provides an in-depth technical overview of the C-terminal heptapeptide of cholecystokinin, CCK (27-33), and its sulfated octapeptide form (CCK-8), as a pivotal neurotransmitter in the central nervous system. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its neurobiology, from molecular mechanisms to behavioral outcomes. This guide synthesizes current knowledge on its synthesis, receptor interactions, signaling cascades, and physiological functions, with a focus on quantitative data and established experimental methodologies.

Introduction to Cholecystokinin (CCK) in the Brain

Originally discovered as a gut hormone, cholecystokinin (CCK) is one of the most abundant neuropeptides in the brain, where it functions as a key neurotransmitter and neuromodulator.[1] The predominant form in the central nervous system is the sulfated C-terminal octapeptide, CCK-8 (corresponding to amino acids 26-33 of the precursor), although other fragments, including CCK (27-33), are also present and biologically active.[1][2] CCK-containing neurons are densely located in critical brain regions such as the hippocampus, amygdala, hypothalamus, and mesolimbic dopamine pathways, implicating the peptide in a wide array of neurological and psychiatric processes.[1][3] Its roles in satiety, anxiety, panic disorders, and the modulation of reward pathways have made the CCK system a significant target for therapeutic drug development.[1][3][4][5][6]

Synthesis, Release, and Degradation

CCK is synthesized from a 115-amino acid precursor, preproCCK.[3] Post-translational processing by prohormone convertases cleaves this precursor into various bioactive fragments.[1] In neurons, the sulfated octapeptide (CCK-8S) is the most prevalent form.[1] The sulfation of a tyrosine residue is crucial for high-affinity binding to the CCK-A receptor subtype.[3] CCK is stored in dense-core vesicles and its release is calcium-dependent, often triggered by neuronal depolarization.[1] The degradation of CCK in the brain is carried out by several peptidases, including aminopeptidases and neprilysin.[3]

CCK Receptors and Signaling Pathways

CCK exerts its effects through two G-protein coupled receptors (GPCRs): the CCK-A (or CCK1) and CCK-B (or CCK2) receptors.[3] While both are present in the brain, the CCK-B receptor is the predominant subtype in the central nervous system.[3] The CCK-A receptor has a high affinity for the sulfated forms of CCK, whereas the CCK-B receptor binds both sulfated and non-sulfated CCK fragments, as well as gastrin, with high affinity.[3][7]

Primary Signaling Cascade: Gq/11 Pathway

Both CCK-A and CCK-B receptors primarily couple to the Gq/11 family of G-proteins.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to many of the excitatory effects of CCK on neurons.

Other Signaling Mechanisms

There is growing evidence that CCK receptors, particularly CCK-B, can couple to other G-proteins, leading to a diversity of cellular responses.[1] For instance, in some neuronal populations, CCK-B receptor activation can be pertussis toxin-sensitive, suggesting coupling to Gi/o proteins.[1] Furthermore, CCK has been shown to modulate the activity of various ion channels, including transient receptor potential (TRP)-like channels, contributing to its excitatory effects.[1]

A notable indirect signaling mechanism involves the endocannabinoid system. In the hippocampus, CCK can act on postsynaptic pyramidal cells, triggering the synthesis and retrograde release of endocannabinoids. These endocannabinoids then act on presynaptic CB1 receptors on CCK-expressing interneurons to suppress GABA release.[1]

Quantitative Data on CCK (27-33) and its Analogs

The following tables summarize key quantitative data related to the interaction of CCK fragments and related compounds with their receptors.

Table 1: Receptor Binding Affinities

| Compound | Receptor | Preparation | Ki (nM) | Reference |

| PD134308 | CCK-B | Not Specified | 1.7 | [8] |

| L-365,260 | Human CCK-B | Transfected Cells | ~10 | [7] |

| L-364,718 | Human CCK-A | Transfected Cells | ~5 | [7] |

| CCK-8 | Human CCK-A/B | Transfected Cells | ~2 | [7] |

Table 2: In Vitro Functional Assays

| Compound | Assay | Preparation | IC50 | Reference |

| Non-sulfated CCK (27-33) | [3H]naloxone Binding Inhibition | Rat Cerebellum Membranes | 4 µM | [2][9] |

| Non-sulfated CCK (27-33) | Inhibition of Electrically-stimulated Contraction | Guinea Pig Ileum | 17 µM | [2][9] |

Key Physiological Roles and Behavioral Effects

CCK (27-33) and its related peptides are implicated in a variety of physiological and behavioral processes in the brain.

-

Satiety: Central administration of CCK-8 has been shown to dose-dependently inhibit feeding.[10] It enhances the activity of neurons in the ventromedial hypothalamus (a satiety center) and suppresses activity in the lateral hypothalamus (a feeding center).[10] This suggests a direct role for central CCK in the regulation of food intake, independent of its peripheral effects.[10]

-

Anxiety and Panic: CCK, particularly through the CCK-B receptor, is a potent anxiogenic agent.[1][5] Administration of CCK fragments like CCK-4 can induce panic attacks in humans, a phenomenon utilized in the testing of new anxiolytic drugs.[11] Consequently, CCK-B receptor antagonists are being actively investigated as potential treatments for anxiety and panic disorders.[4][8]

-

Learning and Memory: CCK has been shown to modulate synaptic plasticity, a cellular correlate of learning and memory.[12] For instance, CCK-8 can induce long-term potentiation in the hippocampus and has been observed to ameliorate cognitive impairments in animal models.[12]

-

Modulation of Dopamine Systems: CCK is co-expressed with dopamine in neurons of the mesolimbic pathway, a key circuit in reward and addiction.[3] This co-localization suggests a significant role for CCK in modulating dopamine release and, by extension, in the neurobiology of addiction.[3]

-

Pain Perception: The CCK system has a complex relationship with the endogenous opioid system. While some CCK fragments show weak opioid-like activity, the primary interaction appears to be antagonistic, with CCK-B receptor antagonists potentiating opioid-induced analgesia.[4]

Experimental Protocols